3-Nitro-2-(4-pyridylamino)pyridine

Aminopeptidase N HDAC Selectivity

Procure 3-Nitro-2-(4-pyridylamino)pyridine (CAS 54706-03-5), a dual-pyridine scaffold with nanomolar APN activity and >3,333-fold selectivity over HDAC1/2—essential for selective chemical probe development. Explicitly claimed as an intermediate in PI3K and class III PTK kinase inhibitor patents, this building block is mandatory for exploring proprietary chemical space. Its dual inhibition of Urease and Factor IXa offers a polypharmacological starting point for anti-infectives and anticoagulants. Ensure batch-to-batch consistency and avoid the pitfalls of analog substitution. ≥95% purity, peer-reviewed applications.

Molecular Formula C10H8N4O2
Molecular Weight 216.20 g/mol
CAS No. 54706-03-5
Cat. No. B8742021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(4-pyridylamino)pyridine
CAS54706-03-5
Molecular FormulaC10H8N4O2
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NC2=CC=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O2/c15-14(16)9-2-1-5-12-10(9)13-8-3-6-11-7-4-8/h1-7H,(H,11,12,13)
InChIKeyBFPMHRQJWATGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-(4-pyridylamino)pyridine (CAS: 54706-03-5): Core Structural & Chemical Profile for Informed Sourcing


3-Nitro-2-(4-pyridylamino)pyridine (CAS 54706-03-5), also designated as 3-nitro-N-pyridin-4-ylpyridin-2-amine, is a heterocyclic small molecule belonging to the nitropyridine class . Its structure features a 3-nitro group on a central pyridine ring, with an N-4-pyridinyl substituent at the 2-position, resulting in a molecular formula of C10H8N4O2 and a molecular weight of 216.20 g/mol . The compound exhibits a topological polar surface area (tPSA) of 86.86 Ų and a calculated partition coefficient (cLogP) of 2.07, providing a baseline for permeability and solubility considerations in experimental design . Its dual pyridine architecture and electron-withdrawing nitro group confer distinct reactivity and binding properties that differentiate it from simpler mono-pyridine analogs.

Why 3-Nitro-2-(4-pyridylamino)pyridine Cannot Be Swapped for Generic Nitropyridines or Mono-Aminopyridines


Substituting 3-Nitro-2-(4-pyridylamino)pyridine with a seemingly similar in-class compound—such as 2-amino-3-nitropyridine (CAS 4214-75-9) or 4-aminopyridine (CAS 504-24-5)—is scientifically untenable due to fundamentally divergent target engagement profiles and selectivity windows [1]. The presence of the N-4-pyridinyl moiety, absent in simpler aminopyridines, enables a unique binding mode that confers nanomolar inhibitory activity against Aminopeptidase N (APN) while simultaneously displaying negligible activity against HDAC1/2, a selectivity profile not replicated by its mono-aminopyridine counterparts [2]. Furthermore, the 3-nitro-2-(4-pyridylamino)pyridine scaffold has been explicitly claimed as a key intermediate in patent-protected kinase inhibitor families, highlighting its specific utility in proprietary synthetic routes that would be compromised by analog substitution [3]. Generic replacement therefore risks not only loss of desired bioactivity but also failure to meet the exacting structural and intellectual property specifications required for reproducible research or industrial development.

3-Nitro-2-(4-pyridylamino)pyridine: Quantitative Differentiators for Evidence-Based Procurement


Selective Aminopeptidase N (APN) Inhibition Versus HDAC1/2: A 3,333-Fold Selectivity Window

In direct enzyme inhibition assays, 3-Nitro-2-(4-pyridylamino)pyridine exhibits potent inhibition of porcine Aminopeptidase N (APN) with an IC50 of 30 nM, but demonstrates no meaningful inhibition of human HDAC1/2, with an IC50 exceeding 100,000 nM [1]. This represents a selectivity window of >3,333-fold. For context, generic 2-amino-3-nitropyridine (CAS 4214-75-9) lacks this pyridylamino extension and has not been reported to possess comparable APN inhibitory activity, with its biological profile being primarily associated with weak antibacterial effects and herbicidal applications rather than targeted enzyme inhibition [2].

Aminopeptidase N HDAC Selectivity Enzyme Inhibition

Species-Specific APN Potency: Differential Activity Across Porcine and Human Orthologs

Cross-species APN inhibition profiling reveals a quantifiable difference in potency: 3-Nitro-2-(4-pyridylamino)pyridine inhibits porcine APN with an IC50 of 30 nM, whereas its inhibitory activity against the human ortholog is approximately 9-fold lower, with an IC50 of 280 nM [1]. This species-dependent variation is a critical differentiation factor for translational research and assay development, as it dictates the appropriate model system selection. In contrast, the simpler analog 4-aminopyridine (4-AP) is a well-characterized potassium channel blocker with an ED50 of 450 µg/kg for reversing neuromuscular blockade in primates, a pharmacological activity entirely unrelated to APN inhibition [2].

Aminopeptidase N Species Selectivity Ortholog Comparison

Multitarget Enzyme Inhibition Profile: IC50 ~2 µM Against Urease and Factor IXa

Beyond APN, 3-Nitro-2-(4-pyridylamino)pyridine has been characterized as a multitarget inhibitor with an IC50 of approximately 2 µM against both Urease and Factor IXa . This micromolar activity profile offers a unique starting point for medicinal chemistry optimization in the contexts of anti-infective (urease) and anticoagulant (Factor IXa) drug discovery. By comparison, the structurally related but simpler 3-amino-2-(4-pyridylamino)pyridine—differing only by the replacement of the 3-nitro group with an amino group—has been reported to exhibit antiviral and antibacterial properties, yet lacks any documented activity against these specific enzyme targets . This underscores how the electron-withdrawing nitro group at the 3-position is a critical determinant of the compound's unique polypharmacology.

Urease Factor IXa Multitarget Inhibition Kinase

Optimal Application Scenarios for 3-Nitro-2-(4-pyridylamino)pyridine Based on Quantitative Differentiation Evidence


Chemical Probe Development for Aminopeptidase N (APN/CD13) with Minimal HDAC Off-Target Effects

Given its >3,333-fold selectivity for APN (IC50 = 30 nM) over HDAC1/2 (IC50 > 100,000 nM), 3-Nitro-2-(4-pyridylamino)pyridine is an ideal starting point for developing selective chemical probes to dissect APN's role in angiogenesis, immune regulation, and tumor progression. Its use ensures that observed phenotypic effects are attributable to APN modulation rather than confounding HDAC inhibition, a common pitfall with less selective scaffolds [1].

Cross-Species APN Translational Assay Calibration and Model Validation

The quantified 9-fold difference in potency between porcine APN (IC50 = 30 nM) and human APN (IC50 = 280 nM) makes this compound a valuable tool for calibrating and validating translational assays. It allows researchers to benchmark species-specific enzyme activity and to rationally select the most predictive preclinical model for APN-targeted therapeutic candidates, avoiding costly missteps in lead optimization [1].

Synthetic Intermediate for PI3K and Other Kinase Inhibitor Scaffolds

3-Nitro-2-(4-pyridylamino)pyridine is explicitly disclosed as a key synthetic intermediate in patents covering novel PI3K and class III PTK receptor family kinase inhibitors. Its unique substitution pattern (3-nitro, 2-(4-pyridylamino)) is essential for constructing the final pharmacophore [2]. Procurement of this specific building block is therefore mandatory for any industrial or academic group seeking to explore the chemical space or intellectual property landscape defined by these patent families.

Polypharmacology Lead Generation for Urease- and Factor IXa-Related Diseases

The compound's micromolar dual inhibitory activity against both Urease (relevant to H. pylori infection and other microbial pathologies) and Factor IXa (a key coagulation cascade protease) presents a unique polypharmacological profile . This makes it a compelling starting scaffold for hit-to-lead campaigns aimed at developing novel anti-infectives or anticoagulants with a potentially differentiated mechanism of action, an opportunity not offered by its 3-amino analog .

Technical Documentation Hub

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